
Pantoprazole sodium hydrate
Overview
Description
Pantoprazole sodium hydrate (C₁₆H₁₄F₂N₃NaO₄S·1.5H₂O, CAS 164579-32-2) is a proton pump inhibitor (PPI) developed by Novartis for treating acid-related disorders such as gastroesophageal reflux disease (GERD), peptic ulcers, and Helicobacter pylori infections . It irreversibly inhibits H⁺/K⁺-ATPase in gastric parietal cells, reducing acid secretion. The compound exists as a sesquihydrate (1.5 molecules of water per molecule of pantoprazole sodium) and is characterized by ≥98% purity (HPLC), solubility ≥20 mg/mL in water, and stability under dry storage at -20°C . Clinical trials demonstrate its superiority over ranitidine (300 mg/day) in symptom resolution and mucosal healing, with a recommended dose of 40 mg once daily .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pantoprazole sodium can be synthesized through a multi-step process. One common method involves the reaction of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride with 5-difluoromethoxy-2-mercaptobenzimidazole in the presence of a base, followed by oxidation to form the sulfoxide . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of pantoprazole sodium often involves similar synthetic routes but on a larger scale. The process includes steps such as solvent extraction, crystallization, and purification to achieve high purity and yield . Advanced techniques like molecular sieves and phase transfer catalysts may be employed to enhance efficiency and reduce impurities .
Chemical Reactions Analysis
Types of Reactions: Pantoprazole sodium undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Can be achieved using reducing agents such as sodium borohydride.
Substitution: Often involves nucleophilic substitution reactions with bases like sodium hydroxide.
Major Products: The major products formed from these reactions include sulfoxides and sulfones, which are intermediates in the synthesis of pantoprazole sodium .
Scientific Research Applications
Pharmacological Mechanism
Pantoprazole sodium hydrate functions by inhibiting the H+/K+-ATPase enzyme in the gastric parietal cells, effectively reducing gastric acid secretion. The compound exhibits a high selectivity for the proton pump, with an IC50 value of approximately 6.8 µM, making it a potent agent for acid suppression . This mechanism underlies its efficacy in treating acid-related disorders.
Gastroesophageal Reflux Disease (GERD)
- Description : GERD is characterized by the reflux of stomach contents into the esophagus, leading to symptoms such as heartburn and regurgitation.
- Treatment Protocol : Pantoprazole is administered at a dosage of 40 mg once daily for up to 8 weeks in adults. It is effective in healing erosive esophagitis caused by GERD and alleviating associated symptoms .
Erosive Esophagitis
- Description : This condition results from inflammation and damage to the esophagus due to stomach acid.
- Treatment Protocol : Similar to GERD, pantoprazole is prescribed at 40 mg daily for a specified duration based on clinical response .
Zollinger-Ellison Syndrome
- Description : A rare condition where the stomach secretes excessive acid due to gastrin-secreting tumors.
- Treatment Protocol : Initial dosing may start at 40 mg twice daily, with adjustments made based on clinical response and acid output monitoring .
Analytical Methods for Quality Assessment
The quality control of this compound is crucial for ensuring therapeutic efficacy and safety. Several analytical methods have been developed:
- UV Spectrophotometry : A validated method has been established for quantifying pantoprazole sodium sesquihydrate in pharmaceutical preparations. The method demonstrated linearity within a concentration range of 5-35 µg/mL, with recovery rates between 99.20% and 101.21%, ensuring accuracy and precision .
- Stability Studies : Research indicates that this compound maintains satisfactory stability under normal environmental conditions for up to 24 hours .
Research Applications Beyond Gastroenterology
Recent studies have explored additional therapeutic potentials of this compound:
- Cancer Research : Emerging evidence suggests that PPIs like pantoprazole may influence cancer treatment outcomes by affecting tumor microenvironments and enhancing the efficacy of chemotherapeutic agents .
- Immunology and Inflammation : Pantoprazole's role in modulating immune responses is being investigated, particularly concerning its effects on inflammatory pathways .
Case Studies
A review of clinical case studies highlights various outcomes associated with pantoprazole therapy:
- Case Study 1 : A patient with severe GERD showed complete resolution of symptoms after an 8-week course of pantoprazole, demonstrating its effectiveness in managing chronic acid reflux disorders.
- Case Study 2 : In patients with Zollinger-Ellison syndrome, long-term pantoprazole therapy resulted in significant reductions in gastric acid output, underscoring its utility in managing hypersecretion disorders.
Mechanism of Action
Pantoprazole sodium exerts its effects by covalently binding to the H+/K+ ATPase enzyme in the gastric parietal cells . This binding inhibits the final step of gastric acid production, leading to a significant reduction in both basal and stimulated acid secretion . The inhibition is irreversible, and new enzyme synthesis is required to resume acid production .
Comparison with Similar Compounds
Chemical Structure and Hydrate Forms
Pantoprazole sodium exhibits polymorphism and forms multiple hydrates, differing in water content and crystalline structure:
- Pantoprazole Sodium Sesquihydrate : The standard pharmaceutical form (1.5 H₂O), with a molecular weight of 432.37 g/mol. It is synthesized via phase transformation from heterosolvate forms using water and minimal organic solvents .
- L-Pantoprazole Sodium 2.5-Hydrate: A novel crystalline form (2.5 H₂O) with enhanced stability and prolonged shelf life due to its unique X-ray diffraction pattern .
- Heterosolvate Form : A transient crystalline structure converted to sesquihydrate under controlled conditions, as confirmed by PXRD, TGA, and DSC analyses .
Table 1: Comparative Properties of Pantoprazole Sodium Hydrates
Pharmacokinetics and Bioavailability
Pantoprazole sodium hydrate exhibits dose-dependent bioavailability, with peak plasma concentrations achieved in 2–4 hours. Analytical methods like RP-HPLC and LC-MS/MS confirm its stability in human plasma (detection limit: 1.94 μg/mL) and compatibility with co-administered drugs like ondansetron . Its IC₅₀ for H⁺/K⁺-ATPase inhibition is 6.8 μM, comparable to other PPIs like omeprazole but with fewer drug interactions due to CYP450-independent metabolism .
Research Findings and Innovations
Biological Activity
Pantoprazole sodium hydrate is a proton pump inhibitor (PPI) widely used in the treatment of gastroesophageal reflux disease (GERD) and other acid-related disorders. This article explores its biological activity, focusing on its mechanism of action, pharmacokinetics, comparative studies, and potential side effects.
Pantoprazole exerts its effects by irreversibly binding to the H, K-ATPase enzyme located on the parietal cells of the stomach. This enzyme is crucial for the final step in gastric acid production. By forming covalent bonds with cysteine residues on the enzyme, pantoprazole inhibits both basal and stimulated gastric acid secretion, leading to a significant reduction in gastric acidity. The duration of this effect can last more than 24 hours due to the need for new enzyme synthesis to restore acid secretion .
Pharmacokinetics
- Absorption : Pantoprazole is absorbed effectively after oral administration, with peak plasma concentrations occurring within 2 to 3 hours. The bioavailability is approximately 77%, which remains consistent with multiple dosing .
- Distribution : The volume of distribution ranges from 11.0 to 23.6 L, primarily distributed in extracellular fluid, and it has a high protein binding rate of about 98% .
- Metabolism : It undergoes extensive hepatic metabolism via the cytochrome P450 system, with its metabolic pathways being independent of the administration route .
Comparative Studies
Recent studies have compared the biological activity of different formulations of pantoprazole. One notable study assessed buffered versus plain pantoprazole using an in vivo pyloric ligation model in rats. The results indicated that the buffered formulation significantly increased gastric pH and reduced ulcerogenic lesions more effectively than plain pantoprazole:
Parameter | Buffered Pantoprazole | Plain Pantoprazole |
---|---|---|
Gastric pH after 50 min | 7.68 | 3.12 |
Ulcer grading after 6 hours | 0 | Significant lesions |
Total acidity reduction (P<0.001) | Significant | Significant |
Concentration in gastric content (μg/ml) at 2h | 1605.62 ± 27.82 | 678.45 ± 7.31 |
This study supports that buffered pantoprazole provides better bioavailability and protective effects against gastric ulcers compared to its plain counterpart .
Case Studies
A clinical case study highlighted the effectiveness of pantoprazole in managing severe GERD symptoms in patients who were unresponsive to other treatments. Patients reported significant symptom relief and improved quality of life after initiating therapy with pantoprazole, demonstrating its efficacy compared to H2 receptor antagonists .
Safety Profile and Side Effects
While pantoprazole is generally well-tolerated, long-term use has been associated with several potential adverse effects:
Q & A
Basic Research Questions
Q. What experimental models are recommended to evaluate the efficacy of pantoprazole sodium hydrate in acid-related disorders?
- Methodology :
- In vivo models : Use rodent ulcer induction models (e.g., ethanol-induced gastric lesions in rats) to assess healing efficacy. Optimize dosing regimens based on pharmacokinetic parameters such as bioavailability and plasma half-life .
- Clinical trials : Design randomized controlled trials (RCTs) comparing pantoprazole sodium (40 mg/day) with H2-receptor antagonists (e.g., ranitidine 300 mg/day) for endpoints like ulcer healing rate and symptom resolution. Ensure sample size calculations align with statistical power requirements .
- In vitro assays : Employ H+/K+-ATPase inhibition assays using gastric parietal cell membranes to measure IC50 values (e.g., 6.8 μM for this compound) .
Q. How can researchers validate the purity and stability of this compound in experimental formulations?
- Methodology :
- Chromatographic analysis : Use HPLC with a system suitability solution containing pantoprazole and related compounds (e.g., USP standards A, B, C) to resolve peaks (resolution ≥10.0) and quantify impurities. Follow USP monographs for mobile phase preparation (e.g., dibasic potassium phosphate and acetonitrile gradient) .
- Storage conditions : Store samples at -20°C in desiccated environments to prevent hydration/degradation. Monitor stability via accelerated aging studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) .
Q. What in vitro models are suitable for studying pantoprazole’s mechanism of action?
- Methodology :
- Proton pump inhibition : Isolate gastric gland preparations from animal tissues to measure acid secretion inhibition via pH-stat titration. Compare dose-response curves with other PPIs (e.g., omeprazole) .
- Cell-based assays : Use transfected HEK293 cells expressing human H+/K+-ATPase α/β subunits to evaluate pantoprazole’s binding kinetics and reversibility .
Advanced Research Questions
Q. How can researchers design studies to resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Methodology :
- Pharmacokinetic-pharmacodynamic (PK/PD) modeling : Integrate in vitro IC50 values with in vivo plasma concentration-time profiles to predict tissue-level drug exposure. Adjust for factors like protein binding and gastric pH variability .
- Mechanistic studies : Use knockout rodent models (e.g., ABC transporter-deficient mice) to assess pantoprazole’s role in β-amyloid clearance, addressing discrepancies in neurological applications .
Q. What experimental designs optimize pantoprazole’s formulation for sustained release in ulcer therapy?
- Methodology :
- Box-Behnken design : Optimize microencapsulation parameters (e.g., hydroxyethyl cellulose and chitosan concentrations) using response surface methodology. Evaluate outcomes like encapsulation efficiency (>93%) and in vitro release kinetics (e.g., 13.2% at 2 hours in simulated gastric fluid) .
- In vivo validation : Compare ulcer healing rates in rats between sustained-release formulations and immediate-release pantoprazole, using histopathological scoring to quantify mucosal repair .
Q. How should combination therapies involving pantoprazole (e.g., with NSAIDs) be pharmacodynamically evaluated?
- Methodology :
- Drug interaction studies : Conduct crossover trials in healthy volunteers to assess pharmacokinetic interactions (e.g., pantoprazole with ibuprofen). Use LC-MS/MS to quantify plasma drug levels and compute AUC ratios .
- Synergy analysis : Apply the Chou-Talalay method to calculate combination indices (CI) in vitro, testing for additive or synergistic effects on ulcer prevention .
Q. What strategies ensure compliance with regulatory standards in this compound analytical methods?
- Methodology :
- Pharmacopeial alignment : Validate HPLC methods per USP guidelines, including specificity, linearity (r² >0.99), and accuracy (98–102% recovery). Use reference standards (e.g., USP Pantoprazole Related Compound C) for impurity profiling .
- Cross-laboratory validation : Participate in collaborative studies to harmonize assay protocols, ensuring inter-laboratory reproducibility (RSD <2%) .
Q. Methodological Notes
- Data Interpretation : For contradictory results (e.g., variable IC50 values across studies), perform meta-analyses stratified by experimental conditions (e.g., membrane preparation methods) .
- Ethical Compliance : Adhere to ICH GCP guidelines for clinical trials, including informed consent and protocol pre-registration .
Properties
Key on ui mechanism of action |
Hydrochloric acid (HCl) secretion into the gastric lumen is a process regulated mainly by the H(+)/K(+)-ATPase of the proton pump, expressed in high quantities by the parietal cells of the stomach. ATPase is an enzyme on the parietal cell membrane that facilitates hydrogen and potassium exchange through the cell, which normally results in the extrusion of potassium and formation of HCl (gastric acid). Proton pump inhibitors such as pantoprazole are substituted _benzimidazole_ derivatives, weak bases, which accumulate in the acidic space of the parietal cell before being converted in the _canaliculi_ (small canal) of the gastric parietal cell, an acidic environment, to active _sulfenamide_ derivatives. This active form then makes disulfide bonds with important cysteines on the gastric acid pump, inhibiting its function. Specifically, pantoprazole binds to the _sulfhydryl group_ of H+, K+-ATPase, which is an enzyme implicated in accelerating the final step in the acid secretion pathway. The enzyme is inactivated, inhibiting gastric acid secretion. The inhibition of gastric acid secretion is stronger with proton pump inhibitors such as pantoprazole and lasts longer than with the H(2) antagonists. Pantoprazole is a proton pump inhibitor. It accumulates in the acidic compartment of parietal cells and is converted to the active form, a sulfanilamide, which binds to hydrogen-potassium-ATP-ase at the secretory surface of gastric parietal cells. Inhibition of hydrogen-potassium-ATPase blocks the final step of gastric acid production, leading to inhibition of both basal and stimulated acid secretion. The duration of inhibition of acid secretion does not correlate with the much shorter elimination half-life of pantoprazole. /Pantoprazole sodium/ |
---|---|
CAS No. |
164579-32-2 |
Molecular Formula |
C16H16F2N3NaO5S |
Molecular Weight |
423.4 g/mol |
IUPAC Name |
sodium;5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazol-3-ide;hydrate |
InChI |
InChI=1S/C16H14F2N3O4S.Na.H2O/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16;;/h3-7,15H,8H2,1-2H3;;1H2/q-1;+1; |
InChI Key |
CGJRLPRCWSHOFU-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.O.O.O.[Na+].[Na+] |
Canonical SMILES |
COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=C(C=C3)OC(F)F)OC.O.[Na+] |
boiling_point |
586.9±60.0 °C at 760 mmHg |
Color/Form |
Off-white solid |
melting_point |
149-150 139-140 °C, decomposes Mol wt: 405.36. White to off-white solid; mp: >130 °C (dec); UV max (methanol): 289 (E=1.64X10+4) /Sodium salt/ |
physical_description |
Solid |
Pictograms |
Irritant |
solubility |
Freely soluble in water. In water, 48 mg/L at 25 °C /Estimated/ |
vapor_pressure |
1.25X10-12 mm Hg at 25 °C /Estimated/ |
Origin of Product |
United States |
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Retrosynthesis Analysis
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